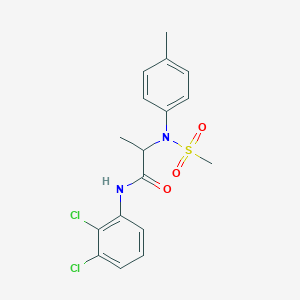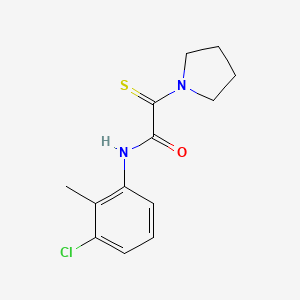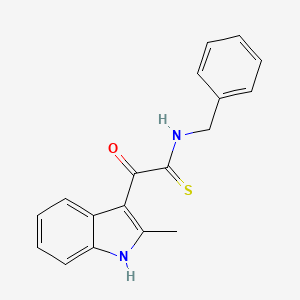
N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
描述
N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. DCPA belongs to the class of chemicals known as amides, which have a wide range of applications in the agricultural and pharmaceutical industries.
作用机制
The mechanism of action of DCPA is not fully understood, but it is believed to inhibit the growth of weeds by interfering with their ability to produce energy. DCPA is thought to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. Without chlorophyll, plants are unable to produce energy through photosynthesis, which ultimately leads to their death.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to humans and animals. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources. DCPA is also known to have a long half-life in soil, which means it can persist in the environment for extended periods of time.
实验室实验的优点和局限性
One advantage of using DCPA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that DCPA is a synthetic compound, and its effects on natural ecosystems may not be fully understood.
未来方向
There are several areas of research that could be explored in the future regarding DCPA. One area is the development of more efficient synthesis methods that could reduce the cost of producing DCPA. Another area is the study of DCPA's effects on non-target organisms, such as soil microbes and insects. Finally, there is a need for more research on the long-term effects of DCPA on soil health and ecosystem function.
Conclusion
In conclusion, DCPA is a synthetic compound that has been extensively studied for its potential use as a herbicide. It has a known mechanism of action and has been shown to be effective against a wide range of weeds. However, care should be taken to prevent contamination of water sources, and more research is needed to fully understand its effects on natural ecosystems.
科学研究应用
DCPA has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA has also been studied for its potential use as a pre-emergent herbicide, which means it is applied to soil before the target weeds have germinated.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-11-7-9-13(10-8-11)21(25(3,23)24)12(2)17(22)20-15-6-4-5-14(18)16(15)19/h4-10,12H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFLHWNGBDEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B4199202.png)
![4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
![5-{[(4-bromophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4199217.png)

![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)


![N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4199260.png)
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)
![N-{1-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4199271.png)

![N-{3-[1-(2-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4199308.png)
![N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4199309.png)
![N-(1-phenylethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4199312.png)